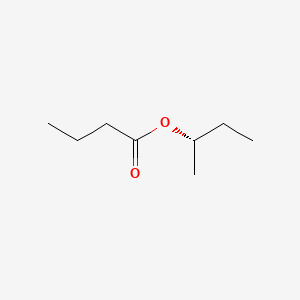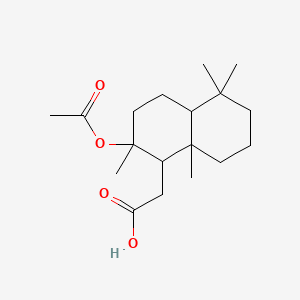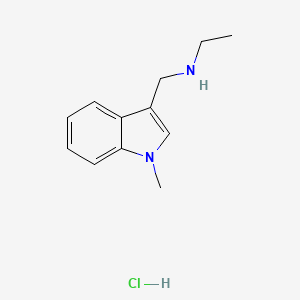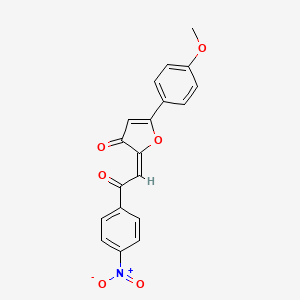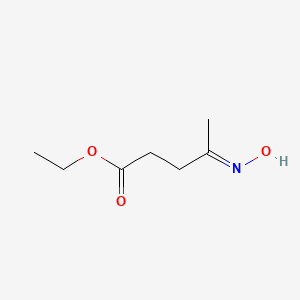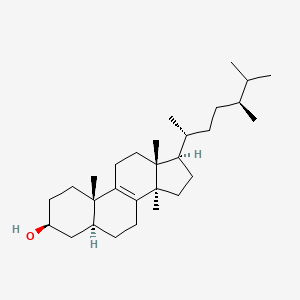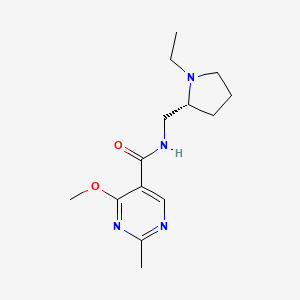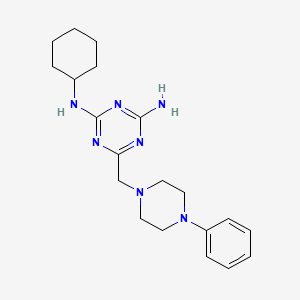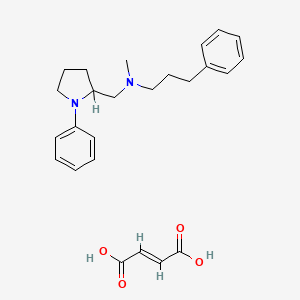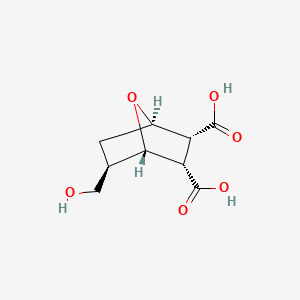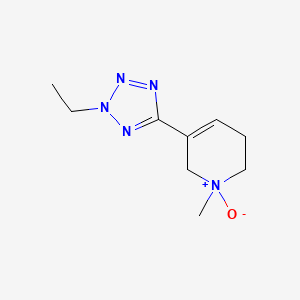
Alvameline (pyridine-N-oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alvameline (pyridine-N-oxide) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification imparts distinct chemical reactivity and biological activity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-N-oxide, including Alvameline, typically involves the oxidation of pyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in combination with catalysts like methyltrioxorhenium or sodium percarbonate . These reactions are generally carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of pyridine-N-oxide derivatives can be achieved using continuous flow processes. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine-N-oxides in high yields . This method is not only efficient but also environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Alvameline (pyridine-N-oxide) undergoes various types of chemical reactions, including:
Oxidation: Pyridine-N-oxide can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to pyridine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as phosphorus oxychloride can be used to convert pyridine-N-oxide to chloropyridines.
Substitution: Nucleophiles such as amines and alcohols can react with pyridine-N-oxide under mild conditions to form substituted products.
Major Products Formed
Oxidation: Formation of α-acetoxy ketones from terminal alkynes.
Reduction: Formation of chloropyridines.
Substitution: Formation of amides and other substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Alvameline (pyridine-N-oxide) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Alvameline (pyridine-N-oxide) involves its interaction with specific molecular targets. For instance, as a partial agonist of the M1 muscarinic acetylcholine receptor, it modulates cholinergic signaling pathways in the brain . Additionally, pyridine-N-oxide derivatives can act as mild Lewis bases, activating Lewis acidic parts of molecules and increasing their reactivity towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid N-oxide: A precursor to niflumic acid and pranoprofen.
2,3,5-trimethylpyridine N-oxide: A precursor to the drug omeprazole.
2-chloropyridine N-oxide: A precursor to the fungicide zinc pyrithione.
Uniqueness
Alvameline (pyridine-N-oxide) is unique due to its dual role as an agonist and antagonist at different muscarinic acetylcholine receptors, which makes it a valuable compound for studying cholinergic signaling and developing treatments for related disorders .
Eigenschaften
CAS-Nummer |
221549-71-9 |
|---|---|
Molekularformel |
C9H15N5O |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
5-(2-ethyltetrazol-5-yl)-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
DTAHTIJECGXNNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


